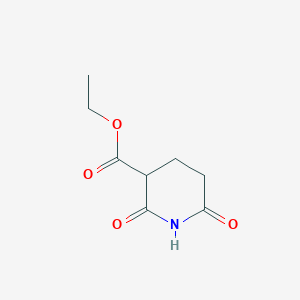

Ethyl 2,6-dioxopiperidine-3-carboxylate

Description

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to:

- C=O stretches : ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketones)

- N–H stretch : ~3300 cm⁻¹ (amide)

- C–O–C stretch : ~1250 cm⁻¹ (ester)

These peaks align with the functional groups present in the molecule and are consistent with spectra of related glutarimide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃)

- δ 4.15 (q, 2H, J = 7.1 Hz, OCH₂CH₃)

- δ 2.70–2.90 (m, 2H, CH₂CO)

- δ 3.40–3.60 (m, 1H, CHCOO)

- δ 6

Properties

CAS No. |

24058-31-9 |

|---|---|

Molecular Formula |

C8H11NO4 |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

ethyl 2,6-dioxopiperidine-3-carboxylate |

InChI |

InChI=1S/C8H11NO4/c1-2-13-8(12)5-3-4-6(10)9-7(5)11/h5H,2-4H2,1H3,(H,9,10,11) |

InChI Key |

ODDFOVFGUHLLHR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC(=O)NC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 4-(4-Fluorophenyl)-1-Methyl-2,6-Dioxopiperidine-3-Carboxylate (CAS 109887-52-7)

- Structural Features : This derivative introduces a 4-fluorophenyl group at the 4-position and a methyl group at the 1-position. The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group restricts rotational freedom .

- Physicochemical Properties :

- Applications : Identified as a paroxetine impurity, highlighting its relevance in pharmaceutical quality control .

Ethyl 3-Methyl-2,6-Diphenylpiperidine-1-Carboxylate

Preparation Methods

Reaction Mechanism and Conditions

The process initiates with the Michael addition of diethyl malonate (1.0 equiv) to acrylonitrile (1.0–1.2 equiv) in the presence of potassium tert-butoxide (1.1 equiv) at 30–35°C. The intermediate undergoes intramolecular cyclization, facilitated by the base, to form the piperidine ring. Subsequent hydrolysis and decarboxylation yield the 2,6-diketone structure.

Table 1: Optimization of Alkylation-Cyclization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 30–35°C | Maximizes cyclization |

| Base | KOtBu | 95% conversion |

| Acrylonitrile Ratio | 1.2 equiv | Reduces side products |

This method achieves a 78–82% isolated yield, with purity >95% after recrystallization. Critical to success is the exclusion of moisture, which promotes undesired hydrolysis of the nitrile intermediate.

Acrylamide-Mediated Cyclization

European Patent EP0334633B1 outlines a two-step strategy involving alkylation of pyridylacetic acid derivatives followed by acrylamide cyclization, adaptable to this compound synthesis.

Alkylation and Ring Closure

Ethyl 4-pyridylacetate is alkylated with ethyl iodide using potassium tert-butoxide in tert-butanol, forming α-ethyl-4-pyridylacetic ester. Subsequent reaction with acrylamide (1.5 equiv) in DMF at 20–25°C induces cyclization via nucleophilic displacement of the ester group, yielding the dioxopiperidine core.

Table 2: Key Reaction Metrics for Acrylamide Method

| Step | Conditions | Yield |

|---|---|---|

| Alkylation | KOtBu, t-BuOH, 20°C | 85% |

| Cyclization | Acrylamide, DMF | 70% |

While this approach is robust for pyridyl derivatives, modifying the starting material to malonate esters could streamline access to the target compound, albeit with potential trade-offs in regioselectivity.

Boc-Protected Intermediate Strategy

A diazo-based methodology, reported in supplementary materials from Beilstein Journal of Organic Chemistry, employs N-Boc-α-diazo glutarimide for constructing the dioxopiperidine scaffold.

Diazo Insertion and Deprotection

tert-Butyl 3-(indazol-2-yl)-2,6-dioxopiperidine-1-carboxylate is synthesized via Rh-catalyzed insertion of diazo compounds into N-Boc glutarimide. Acidic deprotection (HCl/dioxane) removes the Boc group, and esterification with ethanol under Steglich conditions installs the ethyl carboxylate.

Table 3: Performance of Diazo Approach

| Step | Catalyst/Reagent | Yield |

|---|---|---|

| Diazo Insertion | Rh₂(OAc)₄ | 89% |

| Deprotection | HCl/dioxane | 95% |

| Esterification | DCC, DMAP | 80% |

This route offers high regiocontrol but requires specialized reagents and multi-step purification, limiting industrial applicability.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield | Scalability | Complexity |

|---|---|---|---|

| Alkylation-Cyclization | 82% | High | Low |

| Acrylamide | 70% | Moderate | Moderate |

| Boc-Protected | 68%* | Low | High |

| *Cumulative yield across three steps. |

The alkylation-cyclization method is favored for large-scale production due to fewer steps and commodity reagents. Conversely, the Boc-protected route suits lab-scale synthesis of analogs requiring precise functionalization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,6-dioxopiperidine-3-carboxylate, and how does reaction temperature influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using ethyl acetoacetate and ammonia derivatives. For example, refluxing precursors in ethanol with aqueous NaOH (as in ) yields ~72% under controlled conditions. Temperature impacts reaction kinetics: lower temperatures (e.g., 276–278 K) minimize side reactions, while reflux (360 K) accelerates cyclization. Monitor purity via TLC and confirm via melting point (375–377 K) .

Q. How is the crystal structure of this compound validated, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is standard. Use SHELX (e.g., SHELXL for refinement) to analyze parameters like unit cell dimensions (e.g., monoclinic , Å, Å) and hydrogen-bonding networks. Validate with R-factors () and check for twinning or disorder using Olex2 or PLATON .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective goggles. Avoid prolonged storage due to hydrolytic degradation risks ( ). Dispose via neutralization (pH 6–8) followed by incineration, adhering to EPA/OSHA guidelines. Monitor for respiratory irritation and ensure SDS updates for aged samples .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring in this compound resolve discrepancies in puckering parameters?

- Methodological Answer : Apply Cremer-Pople puckering coordinates (amplitude , phase ) to quantify ring non-planarity ( ). For example, calculate and from SC-XRD data using software like Mercury. Compare with DFT-optimized geometries (e.g., Gaussian) to identify deviations caused by crystal packing vs. intrinsic electronic effects .

Q. What strategies address contradictory bioactivity data for piperidine derivatives in antibacterial assays?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., MIC vs. time-kill curves). Adjust substituent positions (e.g., 4-fluorophenyl vs. benzodioxolyl groups) to probe SAR. Use crystallographic data (e.g., ) to correlate steric/electronic effects with activity. Replicate under controlled conditions (pH 7.4, 310 K) to minimize assay variability .

Q. How do computational methods enhance the prediction of hydrogen-bonding motifs in this compound polymorphs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.